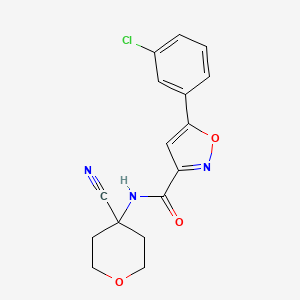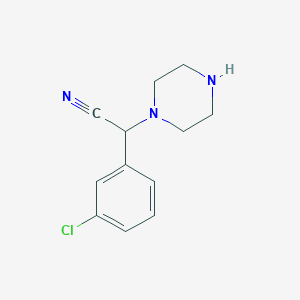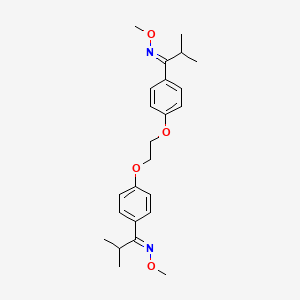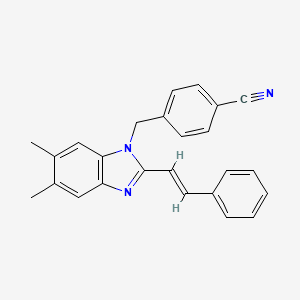
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2003 by Pfizer and has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In
作用机制
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme. JAK3 is a key component of the JAK/STAT signaling pathway, which is involved in the activation and differentiation of immune cells. By inhibiting JAK3, 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide can prevent the activation of T cells and reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation and autoimmunity.
Biochemical and Physiological Effects:
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and prevent the activation of T cells. In animal models of autoimmune diseases, 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide has been shown to reduce inflammation and prevent disease progression.
实验室实验的优点和局限性
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the JAK/STAT signaling pathway and its role in immune function and autoimmunity. However, it has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.
未来方向
For research on 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide include:
1. Optimization of the synthesis method to improve yield and purity.
2. Development of more water-soluble analogs for improved bioavailability.
3. Investigation of the long-term safety and efficacy of 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide in clinical trials.
4. Exploration of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus.
5. Investigation of its potential use in combination with other immunomodulatory agents for enhanced therapeutic effect.
In conclusion, 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide is a small molecule inhibitor of JAK3 that has shown promising results in preclinical studies and clinical trials for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of the JAK/STAT signaling pathway, leading to a decrease in inflammation and autoimmunity. Further research is needed to fully understand its potential therapeutic applications and limitations.
合成方法
The synthesis of 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 3-chloroaniline with 4-cyanooxan-4-yl chloride to form 5-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)aniline, which is then reacted with 3-bromo-1,2-oxazole to form 5-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide. The final product is obtained through purification and isolation processes.
科学研究应用
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the JAK/STAT signaling pathway, which plays a critical role in the immune response. By inhibiting JAK3, 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of T cells, leading to a decrease in inflammation and autoimmunity.
属性
IUPAC Name |
5-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-12-3-1-2-11(8-12)14-9-13(20-23-14)15(21)19-16(10-18)4-6-22-7-5-16/h1-3,8-9H,4-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGADJWZIDZNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916606.png)
![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2916610.png)
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)

![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)
![3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2916623.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
